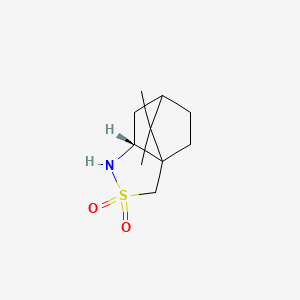

(2R)-Bornane-10,2-sultam

描述

Chiral Auxiliaries in Organic Synthesis

Fundamental Principles and Historical Context of Chiral Auxiliary Methodologies

The core principle of a chiral auxiliary is the temporary incorporation of an enantiomerically pure molecule into a prochiral substrate. numberanalytics.comwikipedia.org This attachment induces a chiral environment, directing subsequent chemical transformations to occur with a high degree of stereoselectivity, favoring the formation of one diastereomer over the other. numberanalytics.comiscnagpur.ac.in After the desired stereogenic center is established, the auxiliary is cleaved from the product and can ideally be recovered for reuse. wikipedia.org

The concept of using chiral auxiliaries to control stereochemistry emerged in the 1970s, with pioneering work by chemists like E.J. Corey. numberanalytics.comnumberanalytics.com This methodology provided a practical solution to the challenge of asymmetric synthesis, which seeks to produce a single enantiomer of a chiral molecule. wikipedia.org The ability to control the stereochemical outcome of a reaction is vital, as different enantiomers of a molecule can exhibit vastly different biological activities. numberanalytics.com

Role of (2R)-Bornane-10,2-sultam as a Prominent Chiral Auxiliary (Oppolzer's Camphorsultam)

This compound, commonly known as Oppolzer's camphorsultam, stands out as one of the most effective and widely used chiral auxiliaries. researchgate.netwikipedia.org Developed by Wolfgang Oppolzer and his colleagues, this compound is derived from camphor (B46023), a naturally occurring and readily available chiral starting material. wikipedia.org Its rigid bicyclic structure provides a well-defined and sterically hindered environment, which is highly effective in inducing asymmetry in a wide range of chemical transformations. wikipedia.org

Oppolzer's camphorsultam is valued for its high efficacy in controlling the stereochemical outcome of reactions such as alkylations, aldol (B89426) reactions, Diels-Alder reactions, and conjugate additions. researchgate.netwikipedia.orglookchem.com The resulting products are often crystalline, which facilitates their purification. lookchem.com Furthermore, the auxiliary can typically be removed under mild conditions, preserving the stereochemical integrity of the newly formed chiral center. slideshare.net

Stereochemical Significance of the Bornane Skeleton in Chiral Induction

The remarkable stereodirecting ability of this compound is intrinsically linked to the rigid and well-defined conformation of its bornane skeleton. ontosight.ai This bicyclic framework effectively shields one face of the reactive functional group (e.g., an enolate or a dienophile) attached to the sultam's nitrogen atom. lookchem.com The bulky methyl groups of the camphor-derived backbone create significant steric hindrance, forcing incoming reagents to approach from the less hindered face. lookchem.com This predictable facial bias is the cornerstone of its high stereoselectivity.

The sultam ring itself, a cyclic sulfonamide, holds the reactive substrate in a specific orientation relative to the bornane framework, further enhancing the directional effect. ontosight.ai The interplay between the steric bulk and the conformational rigidity of the entire molecule ensures a high degree of predictability in the stereochemical outcome of a wide array of reactions. nih.govsemanticscholar.org

Comparative Analysis with Other Established Chiral Auxiliaries

While Oppolzer's camphorsultam is a powerful tool, it is one of many chiral auxiliaries available to synthetic chemists. Other notable classes include those based on amino acids, carbohydrates, and other terpenes. numberanalytics.com Each class possesses unique structural features that influence its effectiveness in different types of reactions.

Comparison with Oxazolidinone-Based Auxiliaries (e.g., Evans's)

A prominent class of chiral auxiliaries often compared to Oppolzer's sultams are the oxazolidinones developed by David A. Evans. wikipedia.orgdokumen.pub Evans's auxiliaries are also highly effective at inducing asymmetry, particularly in aldol and alkylation reactions. wikipedia.orgyork.ac.uk

| Feature | This compound (Oppolzer's) | Oxazolidinone-Based Auxiliaries (Evans's) |

| Chiral Source | Camphor (terpene-based) | Amino acids |

| Key Structural Element | Rigid bicyclic bornane skeleton | Planar oxazolidinone ring |

| Mode of Action | Steric shielding by the bornane framework | Chelation control with metal ions |

| Typical Reactions | Diels-Alder, conjugate additions, alkylations, aldol reactions | Aldol reactions, alkylations, acylations |

| Cleavage | Reductive (e.g., LiAlH₄, NaBH₄), hydrolytic | Hydrolytic, reductive |

The primary difference in their mode of action lies in the source of stereocontrol. Oppolzer's sultam relies heavily on steric hindrance to direct the approach of reagents. In contrast, Evans's oxazolidinones often utilize chelation control, where a metal ion coordinates to both the carbonyl oxygen of the acyl group and the oxygen of the oxazolidinone ring, creating a rigid, planar five-membered ring that effectively blocks one face of the enolate.

The choice between Oppolzer's and Evans's auxiliaries often depends on the specific reaction being performed and the desired stereochemical outcome. For instance, Oppolzer's sultam has demonstrated exceptional utility in Diels-Alder reactions. Both auxiliaries have proven to be invaluable in the total synthesis of complex natural products. wikipedia.org

Comparison with Pyrrolidine-Derived Auxiliaries (e.g., SAMP/RAMP)

Pyrrolidine-derived auxiliaries, most notably (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its enantiomer (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP), are highly effective for the asymmetric α-alkylation of carbonyl compounds. wikipedia.org Developed by Corey and Enders, this methodology involves the formation of a chiral hydrazone, which upon deprotonation and subsequent alkylation, affords the desired product with high stereoselectivity. wikipedia.org

A key feature of the SAMP/RAMP system is the chelation of the lithium cation by the methoxymethyl group, which plays a crucial role in the stereochemical outcome of the alkylation. wikipedia.org This method is particularly well-suited for the α-alkylation of ketones and aldehydes. wikipedia.org In contrast, this compound is more versatile, finding application in a broader range of reactions beyond alkylations, including Diels-Alder and aldol reactions. researchgate.net

While both auxiliaries provide high levels of diastereoselectivity, the reaction conditions and substrate scope can differ. For instance, SAMP/RAMP hydrazone alkylations often require very low temperatures and strong bases like lithium diisopropylamide (LDA). researchgate.net The removal of the SAMP/RAMP auxiliary is typically achieved through ozonolysis or hydrolysis. wikipedia.org The cleavage of the bornane-10,2-sultam auxiliary is also well-established.

The following table provides a comparative overview of the diastereoselectivity achieved with this compound and SAMP/RAMP in alkylation reactions.

| Auxiliary | Substrate | Electrophile | Diastereomeric Excess (d.e.) | Reference |

| (2R)-N-propionyl-bornane-10,2-sultam | Propionyl imide | Benzyl bromide | >98% | |

| SAMP | Cyclohexanone hydrazone | Methyl iodide | 99.5% | wikipedia.org |

| RAMP | Propanal hydrazone | Methyl iodide | 82% | bath.ac.uk |

| (2R)-N-propionyl-bornane-10,2-sultam | Propionyl imide | Allyl iodide | >98% | |

| SAMP | Acetone hydrazone | n-Butyl bromide | 95% | wikipedia.org |

Comparison with Carbohydrate-Derived Auxiliaries

Carbohydrates represent a large and readily available source of chirality for asymmetric synthesis. numberanalytics.com Their inherent stereochemical richness and diverse functionalities make them attractive candidates for the development of chiral auxiliaries. numberanalytics.com These auxiliaries have been successfully employed in a variety of stereoselective transformations, including Diels-Alder reactions, aldol additions, and alkylations. researchgate.net

One of the key advantages of carbohydrate-derived auxiliaries is their origin from the "chiral pool," making them often inexpensive and accessible. numberanalytics.com However, the flexibility of the pyranose or furanose ring can sometimes lead to lower diastereoselectivities compared to the rigid bornane-10,2-sultam. The stereochemical outcome in carbohydrate-mediated reactions is often influenced by factors such as the choice of protecting groups and the specific conformation of the sugar ring. scielo.br

In Diels-Alder reactions, for example, acrylates derived from carbohydrates have been shown to afford cycloadducts with varying degrees of diastereoselectivity, which can be highly dependent on the reaction conditions and the specific carbohydrate scaffold used. scielo.brthieme-connect.com In some instances, the diastereoselectivity can be excellent, rivaling that of more traditional auxiliaries. thieme-connect.com For alkylation and aldol reactions, carbohydrate-derived oxazolidinones have demonstrated high levels of stereocontrol. researchgate.netresearchgate.net

Below is a comparative table of diastereoselectivities for reactions employing this compound and various carbohydrate-derived auxiliaries.

| Auxiliary | Reaction Type | Diastereomeric Excess (d.e.) | Reference |

| (2R)-N-acryloyl-bornane-10,2-sultam | Diels-Alder (with cyclopentadiene) | up to 96% | researchgate.net |

| D-Mannitol-derived oxazolidin-2-one | Alkylation | >99% | researchgate.net |

| Methyl 6-deoxy-α-D-glucopyranoside derivative | Diels-Alder (with cyclopentadiene) | up to 94% (endo 2S) | thieme-connect.com |

| D-Mannitol-derived oxazolidin-2-one | Aldol Reaction | >99% | researchgate.net |

| Levoglucosenone-derived acrylate | Diels-Alder (with cyclopentadiene) | >90% | conicet.gov.ar |

| Carbohydrate-derived prolinamide | Aldol Reaction | up to 99:1 dr | wpmucdn.com |

Comparison with Phenylmenthyl Glyoxylates

(1R)-8-Phenylmenthol is another terpene-derived chiral auxiliary that has been effectively utilized in asymmetric synthesis, particularly in the form of its glyoxylate (B1226380) derivatives for hetero-Diels-Alder reactions. A direct comparison between N-glyoxyloyl-(2R)-bornane-10,2-sultam and (1R)-8-phenylmenthyl glyoxylate in the Lewis acid-catalyzed hetero-Diels-Alder reaction with buta-1,3-diene has revealed some key differences in their stereodirecting abilities. researchgate.net

In these cycloaddition reactions, both auxiliaries can provide high levels of asymmetric induction. researchgate.net However, studies have shown that in certain cases, the 8-phenylmenthyl auxiliary can be superior to the bornane-10,2-sultam. For instance, in the hetero-Diels-Alder reaction of their N-benzyliminoacetyl derivatives with cyclopentadiene (B3395910), the 8-phenylmenthyl auxiliary led to higher diastereoselectivity.

Conversely, in highly diastereoselective nitroaldol reactions with simple nitroalkanes, N-glyoxyloyl-(2R)-bornane-10,2-sultam has been shown to be a more efficient chiral inducer than (1R)-8-phenylmenthyl glyoxylate.

The following table presents a comparison of the diastereoselectivities achieved with these two auxiliaries in the hetero-Diels-Alder reaction.

| Auxiliary | Lewis Acid | Solvent | Diastereomeric Excess (d.e.) | Reference |

| N-glyoxyloyl-(2R)-bornane-10,2-sultam | ZnBr₂ | Toluene | 84% | researchgate.net |

| (1R)-8-phenylmenthyl glyoxylate | ZnBr₂ | Toluene | 90% | researchgate.net |

| N-glyoxyloyl-(2R)-bornane-10,2-sultam | TiCl₄ | Toluene | 88% | researchgate.net |

| (1R)-8-phenylmenthyl glyoxylate | TiCl₄ | Toluene | ~100% | researchgate.net |

| N-glyoxyloyl-(2R)-bornane-10,2-sultam | SnCl₄ | Toluene | 92% | researchgate.net |

| (1R)-8-phenylmenthyl glyoxylate | SnCl₄ | Toluene | ~100% | researchgate.net |

Comparison with Analogous Sultam and Sulfinamide Systems

The structural framework of this compound has inspired the development of analogous sultam and sulfinamide systems to probe the origins of its stereodirecting power and to explore new reactivity. Comparisons have been made with its six-membered ring homologue, (2R)-10a-homobornane-10a,2-sultam, as well as with the corresponding sulfinamide analogue. researchgate.net

In the uncatalyzed [4+2] cycloaddition of cyclopentadiene to the N-fumaroyl derivative, the six-membered ring homologue was found to exhibit lower endo and π-facial selectivity compared to the original five-membered ring sultam. researchgate.net This highlights the subtle but significant impact of the ring size on the conformational preferences of the N-acyl group and, consequently, on the diastereoselectivity of the reaction.

The table below summarizes the comparative diastereoselectivities in the Diels-Alder reaction with cyclopentadiene.

| Auxiliary | Reaction Conditions | Diastereomeric Excess (d.e.) | Reference |

| N,N′-fumaroyldi[this compound] | Uncatalyzed, CCl₄ | 88% | researchgate.net |

| N,N′-fumaroyldi[this compound] | TiCl₄, CH₂Cl₂ | 98% | researchgate.net |

| N,N′-fumaroyldi[(2R)-10a-homobornane-10a,2-sultam] | Uncatalyzed, CCl₄ | 68% | researchgate.net |

| N-fumaroyl-(2R,S(R))-bornane-10,2-sulfinamide methyl ester | Uncatalyzed, CCl₄ | 18% (reversed selectivity) | researchgate.net |

| N-fumaroyl-(2R,S(R))-bornane-10,2-sulfinamide methyl ester | TiCl₄, CH₂Cl₂ | 68% (reversed selectivity) | researchgate.net |

Structure

3D Structure

属性

分子式 |

C10H17NO2S |

|---|---|

分子量 |

215.31 g/mol |

IUPAC 名称 |

(5R)-10,10-dimethyl-3λ6-thia-4-azatricyclo[5.2.1.01,5]decane 3,3-dioxide |

InChI |

InChI=1S/C10H17NO2S/c1-9(2)7-3-4-10(9)6-14(12,13)11-8(10)5-7/h7-8,11H,3-6H2,1-2H3/t7?,8-,10?/m1/s1 |

InChI 键 |

DPJYJNYYDJOJNO-CCNFQMFXSA-N |

SMILES |

CC1(C2CCC13CS(=O)(=O)NC3C2)C |

手性 SMILES |

CC1(C2CCC13CS(=O)(=O)N[C@@H]3C2)C |

规范 SMILES |

CC1(C2CCC13CS(=O)(=O)NC3C2)C |

Pictograms |

Irritant |

产品来源 |

United States |

Synthesis and Derivatization of 2r Bornane 10,2 Sultam

Synthetic Routes to (2R)-Bornane-10,2-sultam

The synthesis of the parent sultam is the crucial first step, with established methods starting from a naturally occurring chiral precursor.

Synthesis from D-(+)-Camphorsulfonic Acid: Reaction Pathways and Process Optimization

The most established and widely recognized synthesis of this compound begins with the enantiomerically pure D-(+)-10-camphorsulfonic acid. uw.edu.plresearchgate.net This chiral pool strategy ensures the final product retains the desired absolute stereochemistry. The synthesis, first reported by Wolfgang Oppolzer, involves a multi-step sequence.

The process generally proceeds as follows:

Conversion to the Sulfonyl Chloride: D-(+)-10-camphorsulfonic acid is first converted to its corresponding sulfonyl chloride.

Formation of the Sulfonamide: The sulfonyl chloride is then reacted with aqueous ammonia (B1221849) to yield the sulfonamide. uw.edu.pl

Reductive Cyclization: The key step involves the reduction of the ketone functionality within the sulfonamide intermediate, followed by intramolecular cyclization to form the sultam ring. One documented method for this transformation utilizes sodium borohydride (B1222165) (NaBH₄) for the reduction. uw.edu.pl This sequence, from the sulfonamide to the final sultam, has been reported with high yields.

Process optimization often focuses on purification methods. The final product, a white or off-white crystalline powder, can be purified by recrystallization from 95% ethanol (B145695) to achieve high purity (≥ 98%). chemimpex.comchemimpex.comchemicalbook.com

Alternative Synthetic Methodologies and Yield Enhancement Studies

While the Oppolzer method from camphorsulfonic acid remains the standard, research has explored alternative reductive agents to enhance efficiency. One notable study reports the use of L-Selectride as the reducing agent in tetrahydrofuran (B95107) (THF) at ambient temperature. This method demonstrated a high yield for the reductive cyclization step. chemicalbook.com Further investigations into reaction conditions, such as solvent choice and temperature control, are central to maximizing yield and purity in both academic and industrial settings.

Synthesis of Key N-Substituted Derivatives for Asymmetric Transformations

The utility of this compound is realized through its N-acylation to form various derivatives. The sultam nitrogen can be deprotonated and reacted with acyl chlorides or other electrophiles to attach a reactive group, which is then stereochemically influenced by the camphor (B46023) backbone in subsequent reactions. uw.edu.pl

N-Glyoxyloyl-(2R)-bornane-10,2-sultam: Preparation and Utility as a Chiron

N-Glyoxyloyl-(2R)-bornane-10,2-sultam is a valuable chiral glyoxylate (B1226380) derivative, or chiron, used in a variety of asymmetric transformations, including Diels-Alder, ene, and nucleophilic addition reactions. researchgate.netiupac.org

Its preparation starts from this compound. A common and efficient method involves the synthesis of a stable, crystalline methyl hemiacetal precursor. researchgate.netresearchgate.netlookchem.com This hemiacetal can be isolated and stored. The highly reactive N-glyoxyloyl-(2R)-bornane-10,2-sultam is then generated as needed by thermal degradation of the hemiacetal under vacuum. researchgate.netlookchem.com This chiron has demonstrated excellent diastereofacial differentiation, making it superior to other chiral glyoxylates in certain reactions. researchgate.net For instance, it is used in hetero-Diels-Alder reactions with dienes like 1-methoxybuta-1,3-diene, which is a key step in the formal synthesis of natural products such as compactin and mevinolin. researchgate.netwiley-vch.de It also participates in 1,3-dipolar cycloadditions when converted to a chiral nitrile oxide, yielding optically active isoxazolines. nih.gov

| Reaction Type | Reagent | Catalyst/Conditions | Diastereomeric Excess (d.e.) | Reference |

| Hetero-Diels-Alder | Cyclopentadiene (B3395910) | TiCl₄ | 80:20 | lookchem.com |

| Hetero-Diels-Alder | Cyclopentadiene | Eu(fod)₃ (15 kbar) | 92:8 | lookchem.com |

| Ene Reaction | 1-Pentene (B89616) | Diethylaluminum chloride | 95% | acs.org |

N-Acryloyl-(2R/S)-bornane-10,2-sultam Derivatives

N-Acryloyl derivatives of bornane-10,2-sultam are widely employed as dienophiles in asymmetric Diels-Alder reactions. chemicalbook.comlookchem.com The synthesis involves the acylation of the parent sultam with acryloyl chloride. These derivatives are crucial for constructing complex cyclic systems with controlled stereochemistry. lookchem.com Beyond cycloadditions, these frameworks are also used in other C-C bond-forming reactions, such as chiral-auxiliary-mediated Claisen rearrangements for the construction of all-carbon quaternary stereocenters. nih.govmdpi.com

N,N'-Fumaroyldi[this compound]

For reactions involving C₂-symmetric dienophiles, N,N'-fumaroyldi[this compound] is a key reagent. It is synthesized by acylating two equivalents of this compound with one equivalent of fumaroyl chloride, often in the presence of a base like NaH. uw.edu.plmdpi.org This symmetric dienophile is particularly effective in [4+2] cycloaddition reactions. researchgate.net

The stereochemical outcome of its reactions can be highly dependent on the reaction conditions. Studies have shown a strong correlation between solvent polarity and the diastereomeric ratio in uncatalyzed Diels-Alder reactions with cyclopentadiene. researchgate.netresearchgate.net For example, increasing solvent polarity can favor specific transition states, leading to higher diastereoselectivity. mdpi.orgresearchgate.net Furthermore, the use of Lewis acids like titanium tetrachloride (TiCl₄) can not only catalyze the reaction but also reverse the facial selectivity compared to reactions in apolar solvents, providing a powerful tool for accessing different stereoisomers. researchgate.netresearchgate.net

| Diene | Catalyst/Conditions | Diastereomeric Excess (d.e.) | Reference |

| Cyclopentadiene | TiCl₄ (various conc.) | 98-99% | researchgate.net |

| Cyclohexadiene | TiCl₄ | 96% | researchgate.net |

| Isoprene | TiCl₄ | 89% | researchgate.net |

| Cyclopentadiene | Uncatalyzed (in EtOH, -78°C) | 96% | researchgate.net |

N-Acetyl-(2R)-bornane-10,2-sultam and Other N-Enoyl Derivatives

The derivatization of this compound at the nitrogen atom is a cornerstone of its application as a chiral auxiliary. N-acylation transforms the sultam into a versatile chiral reagent capable of undergoing a wide range of stereoselective transformations. The synthesis of N-acetyl and other N-enoyl derivatives is typically achieved through the acylation of the parent sultam.

A common and effective method involves the deprotonation of the sultam's N-H bond with a strong base, such as n-butyllithium (n-BuLi), in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperatures. The resulting lithium amide is then quenched with an appropriate acylating agent, such as an acyl chloride or anhydride, to yield the desired N-acylsultam. For instance, N-propionyl-(2R)-bornane-10,2-sultam is prepared by reacting the lithiated sultam with propionyl chloride. Similarly, N-enoyl derivatives, which are crucial dienophiles in asymmetric Diels-Alder reactions, are synthesized using corresponding α,β-unsaturated acyl chlorides. researchgate.netlookchem.com

The synthesis of various N-enoyl derivatives, such as N-crotonoyl and N-acryloyl sultams, follows this general protocol. These derivatives are particularly important for carbon-carbon bond-forming reactions, including cycloadditions, conjugate additions, and aldol (B89426) reactions. researchgate.netlookchem.com The specific conditions can be optimized to improve yield and purity, often involving strict anhydrous conditions due to the moisture sensitivity of the reagents.

Table 1: Synthesis of Selected N-Acyl-(2R)-bornane-10,2-sultam Derivatives

| Derivative | Acylating Agent | Base/Solvent | Typical Yield (%) |

| N-Acetyl-(2R)-bornane-10,2-sultam | Acetyl chloride | n-BuLi / THF | 88 |

| N-Propionyl-(2R)-bornane-10,2-sultam | Propionyl chloride | n-BuLi / THF | 90 |

| N-Butyryl-(2R)-bornane-10,2-sultam | Butyryl chloride | n-BuLi / THF | 82 |

| N-Crotonoyl-(2R)-bornane-10,2-sultam | Crotonoyl chloride | NaH / Toluene | 63 lookchem.com |

| N-Acryloyl-(2R)-bornane-10,2-sultam | Acryloyl chloride | NaH / Toluene | 32 lookchem.com |

N'-Tosylimine Derivatives of Bornane Sultam

The synthesis of N'-tosylimine derivatives of bornane sultam introduces a chiral imine functionality, which can act as a heterodienophile in asymmetric aza-Diels-Alder reactions. A notable example is the preparation of the N'-tosylimine of N-glyoxyloyl-(2R)-bornane-10,2-sultam. lookchem.comresearchgate.net

This synthesis employs a modified Holmes method. lookchem.comresearchgate.net The procedure begins with the methyl hemiacetal of N-glyoxyloyl-(2R)-bornane-10,2-sultam, which is a stable, crystalline precursor. lookchem.com The key steps are as follows:

Generation of the N-glyoxyloyl derivative : The methyl hemiacetal is heated under vacuum (e.g., at 110°C and 0.1 mmHg) to eliminate methanol, generating the reactive N-glyoxyloyl-(2R)-bornane-10,2-sultam in situ. lookchem.com

Imine Formation : The resulting oily residue is dissolved in a suitable solvent like toluene, and tosyl isocyanate (p-TsNCO) is added. The mixture is then heated under reflux for an extended period (e.g., 32 hours) to form the desired N'-tosylimine. lookchem.com

This method is effective but must be carefully controlled, as the nitrogen-carbonyl bond in the N-glyoxyloyl sultam intermediate is highly sensitive to bases. lookchem.com The resulting N'-tosylimine is a powerful dienophile for Lewis acid-catalyzed diastereoselective imino-Diels-Alder reactions with dienes like cyclopentadiene, yielding nitrogen-containing heterocyclic compounds with high diastereomeric excess. lookchem.comresearchgate.net

Structural Characterization and Conformational Analysis of this compound and its Derivatives

The stereodirecting power of the bornane-10,2-sultam auxiliary is intrinsically linked to its rigid and well-defined three-dimensional structure. Structural characterization, primarily through X-ray crystallography, and conformational analysis have been pivotal in understanding and predicting the outcomes of asymmetric reactions.

X-ray Crystallographic Studies of Bornane Sultam Structures and Derivatives

Single-crystal X-ray diffraction analysis has provided definitive structural information for this compound and a multitude of its N-acyl derivatives. lookchem.comresearchgate.net These studies reveal a common structural motif: a rigid bicyclic bornane framework with the sultam ring fused at the C2 and C10 positions. A corrected X-ray structure of the parent (-)-(2R)-bornane-10,2-sultam has been reported, confirming its key structural parameters. lookchem.com

A predominant feature observed in the solid-state structures of N-acyl derivatives is the anti-periplanar conformation between the exocyclic C=O group and the endocyclic S=O group of the sultam ring. researchgate.netuw.edu.pl This conformation, where the dipoles of the two groups are opposed, is considered the thermodynamic ground state due to the minimization of electrostatic repulsion between the oxygen atoms. researchgate.netuw.edu.pl This has been confirmed in the crystal structures of numerous derivatives, including N-crotonoyl lookchem.com, N-glyoxyloyl lookchem.com, and various N-(arylcarbonyl) substituted sultams. researchgate.net

However, rare instances of a syn-periplanar conformation have been observed, suggesting that this higher-energy state (estimated to be up to 1.8 kcal/mol less stable) can be accessed, potentially influenced by subtle electronic repulsions or crystal packing forces. researchgate.net

Table 2: Selected Crystallographic Data for this compound Derivatives

| Compound | Conformation (SO₂/C=O) | Key Feature(s) |

| N-Crotonoyl-(2R)-bornane-10,2-sultam | anti-periplanar lookchem.com | C(α)-re face is shielded, directing nucleophilic attack to the si face. |

| N-Glyoxyloyl-(2R)-bornane-10,2-sultam | anti-periplanar lookchem.com | Used to rationalize thermal and weak Lewis acid-catalyzed cycloadditions. lookchem.com |

| Cycloadduct of N'-Tosylimine of N-glyoxyloyl-(2R)-bornane-10,2-sultam | exo disposition of sultam | Absolute configuration of Diels-Alder adducts established as (6'R) and (6'S). lookchem.com |

| N-Tigloyl-(1S,2R)-bornane-10,2-sultam Ene Adduct | - | Structure confirms Cβ-re attack of the enophile on the alkene double bond. iucr.org |

Conformational Preferences and Their Influence on Asymmetric Induction

The predictable stereochemical outcomes in reactions involving N-acyl bornane sultams are a direct consequence of their conformational preferences. The rigid camphor skeleton effectively shields one face of the attached N-enoyl moiety, leaving the other face exposed to attack by incoming reagents. mdpi.org

The key to understanding the asymmetric induction lies in the rotation around the N-C(carbonyl) bond and the orientation of the sulfonyl group.

s-cis vs. s-trans Conformation : For N-enoyl derivatives, two planar conformations are possible for the enone system relative to the sultam nitrogen: s-cis and s-trans. In many cases, the reactive conformation is postulated to be s-cis. lookchem.com

syn vs. anti Conformation : As established by X-ray studies, the anti-periplanar conformation between the sulfonyl and carbonyl oxygens is the most stable ground state. researchgate.netuw.edu.pl In non-catalyzed thermal reactions or those using weak, non-chelating Lewis acids (like Eu(fod)₃), the reaction is believed to proceed through this anti conformer. lookchem.com The Cα-si face of the enoyl group is typically exposed, leading to a predictable stereochemical outcome. lookchem.com

Crucially, the direction of asymmetric induction can be reversed by using strong, chelating Lewis acids such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄). lookchem.com These acids are capable of coordinating to both the carbonyl oxygen and an oxygen atom of the sulfonyl group. This chelation forces the molecule into the thermodynamically less stable syn-periplanar conformation. lookchem.comuw.edu.pl In this rigid, chelated transition state, the opposite Cα-re face of the enoyl moiety becomes the more accessible one for nucleophilic attack or cycloaddition, leading to the formation of the opposite diastereomer. lookchem.com This ability to control diastereoselectivity by the choice of reaction conditions (non-catalyzed vs. strongly catalyzed) is a hallmark of the bornane-10,2-sultam auxiliary's utility. lookchem.com

Applications of 2r Bornane 10,2 Sultam in Asymmetric Organic Reactions

Asymmetric Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds with high stereocontrol is a cornerstone of modern organic synthesis. (2R)-Bornane-10,2-sultam has proven to be particularly adept at inducing chirality in these critical reactions. nih.gov

Asymmetric alkylation using N-acyl derivatives of this compound is a robust method for the enantioselective synthesis of carboxylic acid derivatives. The pioneering work of Oppolzer demonstrated that the sultam auxiliary provides high levels of asymmetric induction in such carbon-carbon bond formations. nih.gov

The general strategy involves the deprotonation of an N-acylsultam with a suitable base to form a chiral enolate. This enolate is conformationally locked due to chelation between the metal cation, the enolate oxygen, and the sulfonyl oxygen. The bulky camphor (B46023) framework effectively shields one face of the enolate, forcing the incoming electrophile (an alkyl halide) to approach from the less hindered side. This results in a highly diastereoselective alkylation. Subsequent removal of the chiral auxiliary by hydrolysis or other methods yields the desired enantiomerically enriched carboxylic acid, alcohol, or aldehyde. The efficiency of this stereochemical control has made it a popular choice in the synthesis of complex molecules. nih.govuw.edu.pl

Asymmetric allylation reactions are fundamental for introducing chiral homoallylic alcohol or amine moieties, which are versatile building blocks in natural product synthesis. The Oppolzer sultam is a powerful tool for controlling the stereochemistry of these transformations. researchgate.netresearchgate.net

The reaction of N-glyoxyloyl-(2R)-bornane-10,2-sultam with various organometallic allylating agents provides a direct route to chiral α-hydroxy-β-unsaturated carbonyl derivatives. Studies have shown that the addition of Grignard reagents, allylsilanes, and allylstannanes to this chiral glyoxylate (B1226380) proceeds with good to high diastereoselectivity. researchgate.netorcid.org

For instance, the reaction of N-glyoxyloyl-(2R)-bornane-10,2-sultam with several Grignard reagents consistently yields the corresponding adducts with a predominance of the (14S)-diastereoisomer. researchgate.net The diastereoselectivity can be influenced by the specific allylating agent and the reaction conditions. Lewis acid catalysis is often employed, particularly with less reactive agents like allylsilanes, to promote the reaction and enhance stereocontrol, achieving diastereoselectivities up to 84%. orcid.org The resulting adducts are valuable intermediates that can be further transformed, for example, into butanolides. orcid.orglookchem.com

Table 1: Diastereoselective Allylation of N-Glyoxyloyl-(2R)-bornane-10,2-sultam with Grignard Reagents. researchgate.net

| Allylating Agent | Major Diastereoisomer |

| Methylmagnesium bromide | (14S) |

| Phenylmagnesium chloride | (14S) |

| Benzylmagnesium chloride | (14S) |

| Allylmagnesium chloride | (14S) |

Data sourced from a comparative study on the addition of Grignard reagents. researchgate.net

Indium-mediated allylations have gained prominence due to their operational simplicity and tolerance to moisture. nih.gov When applied to substrates bearing the this compound auxiliary, this method offers an effective pathway for creating chiral centers with high diastereoselectivity.

Research has demonstrated that the hemiacetal of N-glyoxyloyl-(2R)-bornane-10,2-sultam reacts with allyl iodide in the presence of indium metal in dimethylformamide (DMF) to produce the corresponding α-hydroxy camphor sultam derivative. researchgate.net This reaction proceeds with high diastereoselectivity, achieving diastereomeric excesses (de) in the range of 86–90%. researchgate.net The high level of stereocontrol is attributed to the formation of a rigid, chelated transition state involving the indium metal and the carbonyl and sulfonyl oxygen atoms of the sultam derivative. This methodology is particularly useful for the synthesis of α-hydroxy and α-amino acids. researchgate.net

The aldol (B89426) reaction is one of the most powerful methods for forming carbon-carbon bonds and creating β-hydroxy carbonyl compounds, which are prevalent motifs in many natural products. nih.gov The use of chiral auxiliaries like this compound allows for the diastereoselective and enantioselective control of this reaction. researchgate.netresearchgate.net

In a typical asymmetric aldol condensation, an N-acyl derivative of this compound is converted into a chiral enolate, often a boron enolate, by treatment with a Lewis acid like dibutylboron triflate and a tertiary amine base. acs.orgyoutube.com The geometry of the resulting enolate (Z or E) is crucial for the stereochemical outcome. youtube.com This chiral enolate then reacts with an aldehyde.

The stereochemical course of the reaction is dictated by a Zimmerman-Traxler-type transition state, where the aldehyde coordinates to the boron atom in a chair-like conformation. The bulky bornane-sultam auxiliary effectively shields one face of the enolate, directing the aldehyde to attack from the opposite, less-hindered face. This leads to the formation of the syn or anti aldol adduct with high diastereoselectivity. After the reaction, the chiral auxiliary can be cleaved to furnish the enantiomerically pure β-hydroxy acid, which can be further converted to the corresponding aldehyde, ketone, or alcohol.

Asymmetric Aldol Reactions

Synthesis of Enantiomerically Pure Syn Aldols

The chiral auxiliary, this compound, often referred to as Oppolzer's sultam, is a highly effective tool for the asymmetric synthesis of enantiomerically pure syn-aldols. researchgate.netscispace.com The aldolization of N-acylsultams, derived from this auxiliary, with aldehydes leads to the formation of diastereomerically pure, crystalline syn-aldols. researchgate.netscispace.com The stereochemical outcome of this reaction is notably dependent on the choice of the enolate counterion. scispace.comlookchem.com For instance, when boron enolates are used, one diastereomer is predominantly formed, while the use of lithium or tin(IV) enolates can lead to the opposite diastereomer. scispace.comlookchem.com This control allows for the selective synthesis of either syn-aldol product. scispace.com

A key advantage of using this compound is the high diastereoselectivity achieved, often exceeding 95% de. princeton.edu The resulting aldol adducts are typically crystalline, which facilitates their purification by recrystallization. researchgate.netscispace.com Subsequent removal of the chiral auxiliary, either through hydrolysis or reductive cleavage, yields enantiomerically pure 1,3-diols or the corresponding methoxycarbonyl aldols, with the auxiliary being recovered for reuse. scispace.com This methodology has been successfully applied to the synthesis of various natural products, including the chiral precursor to serricornin. scispace.com

Furthermore, the stereochemical course of the aldol reaction can be influenced by the presence of Lewis acids. nih.govacs.org Variations in the stoichiometry of the Lewis acid can lead to a difference in the anti/syn selectivity, providing an additional layer of control over the reaction outcome. nih.govacs.org In some cases, the use of specific aldehydes, such as those with α,α-difluoro or α,α,α-trifluoro substituents, can lead to a reversal of the typical stereoselectivity, yielding anti-aldols as the major product even in the absence of a Lewis acid like TiCl₄. oup.com

Asymmetric Diels-Alder Cycloadditions

This compound serves as a powerful chiral auxiliary in asymmetric Diels-Alder reactions, enabling the synthesis of complex chiral molecules with a high degree of stereocontrol. lookchem.comnumberanalytics.com This is achieved by attaching the sultam to a dienophile, thereby directing the approach of the diene to one face of the dienophile. numberanalytics.com

Intramolecular and Intermolecular [4+2] Cycloadditions

Both intramolecular and intermolecular Diels-Alder reactions have been successfully carried out using dienophiles bearing the this compound auxiliary. researchgate.netlookchem.com In intermolecular reactions, N-acryloyl derivatives of the sultam are commonly employed as dienophiles. lookchem.com These reactions are crucial for constructing complex cyclic systems with defined stereochemistry. lookchem.com For instance, the cycloaddition of cyclopentadiene (B3395910) to N,N'-fumaroylbis[this compound] proceeds with high diastereofacial selectivity, particularly in the presence of a Lewis acid. researchgate.net

The versatility of this chiral auxiliary is demonstrated in its application to the synthesis of a wide range of natural products. researchgate.net The high stereoselectivity achieved in these cycloadditions makes it a valuable tool for creating multiple stereocenters in a single step. numberanalytics.com

Reactions with Cyclopentadiene and Furan (B31954) Derivatives

The Diels-Alder reaction of dienophiles bearing the this compound with cyclic dienes like cyclopentadiene and furan derivatives has been extensively studied. nih.gov The cycloaddition of cyclopentadiene to N,N'-fumaroyldi[this compound] has been shown to proceed with high diastereoselectivity. nih.gov The level of stereocontrol can be influenced by the reaction conditions, including the solvent and the presence of a catalyst. nih.gov

Similarly, reactions with furan derivatives have been explored. nih.gov For example, the photochemical reaction of chiral alkyl glyoxylates derived from the sultam with furan leads to the formation of bicyclic products, although with low optical purity in some cases. researchgate.net The use of 2-(trimethylsiloxy)furan in reactions with aldehydo sugars provides a route to higher monosaccharides. acs.org

Lewis Acid Catalyzed Diels-Alder Reactions and Stereocontrol

The use of Lewis acids as catalysts plays a crucial role in enhancing the stereoselectivity of Diels-Alder reactions involving this compound. researchgate.net Among various Lewis acids, TiCl₄ has been identified as a particularly effective catalyst for the cycloaddition of cyclopentadiene to N,N'-fumaroylbis[this compound]. researchgate.netresearchgate.net The presence of TiCl₄ leads to almost complete diastereofacial π-selection, regardless of its molar concentration. researchgate.netresearchgate.net This high level of stereocontrol is attributed to the formation of a rigid chelate between the Lewis acid and the dienophile, which effectively blocks one face of the dienophile from the approaching diene.

The choice of Lewis acid can also influence the direction of asymmetric induction. lookchem.com For example, in the imino-Diels-Alder reaction of the N'-tosylimine of N-glyoxyloyl-(2R)-bornane-10,2-sultam with cyclopentadiene, the use of different Lewis acids can lead to the preferential formation of different diastereomers. lookchem.com This tunability allows for the selective synthesis of specific stereoisomers.

The effect of Lewis acids is not limited to increasing diastereoselectivity; it can also reverse the selectivity observed in uncatalyzed reactions. For instance, the diastereoselectivity of the reaction of N,N'-fumaroyldi[this compound] can be reversed in the presence of TiCl₄ compared to the reaction in polar solvents without a catalyst.

Imino-Diels-Alder Reactions

This compound has proven to be an effective chiral auxiliary in asymmetric imino-Diels-Alder reactions, which are a powerful method for the synthesis of nitrogen-containing heterocyclic compounds. lookchem.com The N'-tosylimine of N-glyoxyloyl-(2R)-bornane-10,2-sultam has been used as a dienophile in Lewis acid-catalyzed reactions with cyclopentadiene, affording cycloadducts with good diastereoisomeric excess. lookchem.comresearchgate.net

The stereochemical outcome of these reactions is highly dependent on the Lewis acid used. lookchem.comresearchgate.net This allows for the selective synthesis of either the (exo)-(6'R) or (exo)-(6'S) diastereomer by choosing the appropriate catalyst. lookchem.com For example, the use of certain Lewis acids can favor the formation of one diastereomer, while others can lead to the opposite stereochemical outcome. lookchem.com This methodology has been applied to the synthesis of various nitrogen-containing bicyclic compounds. lookchem.com

Influence of Dienophile Structure on Stereoselectivity

The structure of the dienophile plays a significant role in determining the stereoselectivity of Diels-Alder reactions utilizing this compound. The rigidity of the bornane framework in the chiral auxiliary enforces a specific conformation on the dienophile, which in turn directs the approach of the diene.

For N-enoyl derivatives, the stereochemical outcome is influenced by the conformation of the N-C(O) bond. The thermodynamically less favored syn-s-cis conformers are stabilized in polar solvents, leading to increased π-facial selectivity in uncatalyzed reactions. mdpi.org This is due to the cooperative effect of steric and stereoelectronic factors. mdpi.org

In the case of fumaroyl derivatives, such as N,N'-fumaroyldi[this compound], the presence of two chiral auxiliaries leads to a cooperative effect that enhances stereoselectivity. researchgate.net However, the diastereoselectivity can be reversed in apolar solvents or in the presence of a Lewis acid like TiCl₄, highlighting the interplay between the dienophile structure, solvent polarity, and catalysis in controlling the stereochemical outcome of the reaction. researchgate.net

Asymmetric 1,3-Dipolar Cycloadditions

The use of this compound as a chiral auxiliary has proven effective in guiding the stereochemical outcome of 1,3-dipolar cycloaddition reactions. This section details its application in both intermolecular and intramolecular cycloadditions, highlighting the scope and diastereoselectivity achieved.

Nitrile Oxide Cycloadditions: Scope and Diastereoselectivity

This compound has been successfully employed as a chiral auxiliary in the 1,3-dipolar cycloaddition of nitrile oxides with various dipolarophiles. The chiral nitrile oxide derived from N-glyoxyloyl-(2R)-bornane-10,2-sultam can be generated in situ and trapped with substituted olefins to produce optically active 2-isoxazolines. nih.gov This method has been extended to cycloadditions with both noncyclic and cyclic alkenes. researchgate.net

The diastereoselectivity of these cycloadditions is influenced by the nature of the chiral auxiliary and the specific reactants. For instance, the cycloaddition of a chiral carboxyloyl nitrile oxide derived from this compound to (E)-stilbene resulted in a diastereomeric excess (d.e.) of 48%. rsc.orgresearchgate.net When the chiral auxiliary is placed on the dipolarophile, such as in the reaction of p-nitro-phenyl nitrile oxide with N-acryloyl-(2R)-bornane-10,2-sultam, a d.e. of 60% was achieved. rsc.orgresearchgate.net

Further studies have explored the influence of electronically modified phenyl nitrile oxides on the diastereoselectivity of their cycloaddition to N-acryloyl-(2R)-bornane-10,2-sultam. A predictable negative influence was observed with electronically deficient para-substituted phenyl nitrile oxides, with d.e. values ranging from 60% for p-NO₂ to 72% for p-Me₂N. rsc.orgresearchgate.net This trend is attributed to the participation of the more reactive but thermodynamically less stable syn-s-cis conformer in the reaction pathway. rsc.org The diastereoselectivity is also affected by the polarity of the solvent, with less polar solvents favoring higher selectivity. rsc.org

The combination of two chiral prosthetic groups, as seen in the cycloaddition of phenyl nitrile oxide to the bis-fumaroyl derivative of this compound, can lead to a significant increase in diastereoselectivity, reaching up to 98% d.e. rsc.org The absolute configurations of the resulting cycloadducts have been determined in several cases by X-ray crystal-structure analysis, confirming the predictable stereochemical control exerted by the sultam auxiliary. researchgate.net

Table 1: Diastereoselectivity in Nitrile Oxide Cycloadditions with this compound Derivatives

| Nitrile Oxide | Dipolarophile | Diastereomeric Excess (d.e.) | Reference |

| Chiral Carboxyloyl Nitrile Oxide | (E)-Stilbene | 48% | rsc.orgresearchgate.net |

| p-NO₂-Phenyl Nitrile Oxide | N-Acryloyl-(2R)-bornane-10,2-sultam | 60% | rsc.orgresearchgate.net |

| p-F-Phenyl Nitrile Oxide | N-Acryloyl-(2R)-bornane-10,2-sultam | 65% | rsc.org |

| p-Me₂N-Phenyl Nitrile Oxide | N-Acryloyl-(2R)-bornane-10,2-sultam | 72% | rsc.orgresearchgate.net |

| Phenyl Nitrile Oxide | Bis-fumaroyl derivative of this compound | 98% | rsc.org |

Intramolecular 1,3-Dipolar Cycloadditions: Bridged and Fused Cycloadducts

The application of this compound as a chiral auxiliary extends to intramolecular 1,3-dipolar cycloadditions, enabling the synthesis of bridged and fused cycloadducts with high levels of stereocontrol. chemicalbook.com These reactions are valuable for constructing complex polycyclic systems in a single step. nih.gov The sultam auxiliary effectively directs the cycloaddition to afford products with complete diastereocontrol. chemicalbook.com

A key application of this methodology is in the synthesis of isoxazolidines. The reduction of these fused isoxazolidines can yield valuable intermediates, such as 1-azaspiro[4.5]decane, which holds potential for the asymmetric synthesis of cylindrosin alkaloids. chemicalbook.com The ability to form multiple rings and stereocenters with high predictability makes intramolecular cycloadditions guided by the bornane sultam auxiliary a powerful tool in synthetic organic chemistry. nih.gov

Asymmetric Ene Reactions

This compound has also been utilized as an effective chiral auxiliary in various asymmetric ene reactions, demonstrating its versatility in controlling stereochemistry in carbon-carbon bond-forming reactions involving different enophiles.

Ene Reactions of N-Glyoxyloyl-(2R)-bornane-10,2-sultam with Olefins

The asymmetric ene reaction of N-glyoxyloyl-(2R)-bornane-10,2-sultam and its corresponding hemiacetal with terminal olefins such as 1-pentene (B89616) and 1-hexene (B165129) has been investigated in the presence of Lewis acids. researchgate.netlookchem.com These reactions consistently yield diastereoisomeric mixtures of the ene products, with a notable predominance of the (S) absolute configuration at the newly formed stereogenic center. researchgate.net

The diastereoselectivity of these reactions has been established through ¹H NMR analysis, and the absolute configuration of the major products has been confirmed by X-ray analysis and chemical correlation. researchgate.net For example, the reaction with 1-pentene produces a mixture of diastereomeric olefins. Stereochemical models have been proposed to rationalize the observed stereochemical outcome of these Lewis acid-catalyzed ene reactions. researchgate.net

Table 2: Asymmetric Ene Reactions of N-Glyoxyloyl-(2R)-bornane-10,2-sultam with Olefins

| Olefin | Product Configuration at New Stereocenter | Predominance | Reference |

| 1-Pentene | (S) | Major | researchgate.net |

| 1-Hexene | (S) | Major | researchgate.net |

Ene Reactions with Singlet Oxygen, N-Phenyltriazolinedione, and Nitrosoarene

The this compound auxiliary has been instrumental in directing the stereochemical course of ene reactions with highly reactive enophiles like singlet oxygen (¹O₂), N-phenyltriazolinedione (NPTAD), and nitrosoarenes. iucr.org The ene reaction of these species with alkenes bearing allylic hydrogen atoms has been a subject of significant synthetic and mechanistic interest. iucr.org

Specifically, the asymmetric ene reactions of singlet oxygen, N-phenyltriazolinedione, and nitrosoarenes with tigloyl amides bearing the bornane-10,2-sultam chiral auxiliary have been shown to proceed in high chemical yields and with excellent diastereoselectivities. iucr.org For instance, the reaction of the N-tigloyl derivative of the (1S,2R)-antipode of bornane-10,2-sultam with N-phenyltriazolinedione yields the corresponding ene adduct with a diastereomeric ratio of approximately 95:5. iucr.org The major diastereomer can be isolated in a pure form through fractional recrystallization. iucr.org

The stereochemical outcome of these reactions is a result of the enophile attacking the Cβ-re face of the alkene's double bond. iucr.org The absolute configuration of the newly formed stereogenic centers in the major products has been unequivocally determined by single-crystal X-ray analysis of the adducts. iucr.org Mechanistic studies suggest that these ene reactions proceed in a stepwise manner through three-membered-ring intermediates. iucr.org

Table 3: Diastereoselectivity in Ene Reactions with Various Enophiles

| Enophile | Chiral Alkene | Diastereomeric Ratio | Reference |

| N-Phenyltriazolinedione | N-Tigloyl-(1S,2R)-bornane-10,2-sultam | ~95:5 | iucr.org |

Asymmetric Conjugate Additions

This compound has demonstrated its utility as a chiral auxiliary in asymmetric conjugate additions. One notable example is in the diastereoselective conjugate addition of Grignard reagents to homochiral fumarates derived from this sultam. gla.ac.uk These reactions provide a pathway to enantiomerically enriched succinate (B1194679) derivatives.

Furthermore, the sultam auxiliary has been employed in the asymmetric Michael addition of thiols to (1R,2R,4R)-(-)-2,10-N-enoylcamphorsultam, showcasing its effectiveness in controlling the stereochemistry of 1,4-additions. acs.org The ground-state conformations of the non-chelated N-enoylsultams, which play a crucial role in determining the stereochemical outcome, have been elucidated using X-ray crystallography and ¹H-NMR-LIS evidence. researchgate.net

The conjugate addition of lithium tri-s-butylborohydride to these N-enoylsultams, followed by O-acylation of the resulting enolates, can stereoselectively furnish either (Z)- or (E)-O-acyl-N,O-ketene acetals. researchgate.net The stereochemical outcome of this process is dependent on the s-cis-/s-trans-conformation of the starting N-enoylsultam. researchgate.net

Asymmetric Heteroatom-Directed Reactions

The strong directing effect of the this compound auxiliary extends to reactions involving the introduction of heteroatoms, such as oxygen, enabling highly stereocontrolled reductions and oxidations.

The rigid framework of the bornane-10,2-sultam is highly effective in directing the stereoselective reduction of prochiral ketones. N-Acyl derivatives of the sultam, particularly N-acetyl-(2R)-bornane-10,2-sultam, can be reduced with exceptional enantioselectivity. For instance, sodium borohydride (B1222165) (NaBH₄) mediated reductions of these derivatives have been reported to achieve greater than 99% enantiomeric excess (ee).

The reduction of N-glyoxyloyl-(2R)-bornane-10,2-sultam derivatives with various reducing agents also proceeds with high diastereoselectivity, affording diastereomeric α-hydroxy acid amides. The choice of reaction conditions can be tuned to favor either the (S) or (R) configuration at the newly formed stereogenic center.

The sultam auxiliary provides excellent facial selectivity in various asymmetric oxidation reactions of N-enoyl derivatives.

Asymmetric Dihydroxylation: The syn-dihydroxylation of β-substituted (2R)-N-[(E)-α,β-enoyl]bornane-10,2-sultams using osmium tetroxide (OsO₄) with 4-methylmorpholine (B44366) N-oxide (NMO) as the co-oxidant is a highly stereoselective process. researchgate.net In these reactions, the oxidant consistently attacks the C(α)-re face of the enoyl double bond, leading to the formation of the corresponding diols with high diastereomeric excess. researchgate.net The absolute configuration of the resulting dihydroxylated products has been confirmed through X-ray analysis and chemical correlation. researchgate.net However, the directing influence of the sultam is less pronounced for substitutions at the γ-position of N-(β,γ-enoyl)bornane-10,2-sultams. researchgate.netglobalauthorid.com

Asymmetric Epoxidation: The bornane-10,2-sultam auxiliary can also be used to direct epoxidation reactions. For instance, the epoxidation of vinyl spiroketal intermediates has been studied, showing a remarkable reversal of diastereoselectivity in Payne epoxidation depending on the conditions. iupac.org

Mechanistic and Stereochemical Aspects of Asymmetric Induction

Elucidation of Stereochemical Models for Asymmetric Induction

The stereochemical outcomes of reactions employing N-acyl derivatives of (2R)-bornane-10,2-sultam are rationalized by well-accepted models that consider the conformational preferences of the chiral auxiliary and its interaction with the reacting partner. These models provide a predictive framework for understanding the high diastereofacial selectivity observed in numerous reactions, including Diels-Alder cycloadditions, ene reactions, and conjugate additions.

Transition State Geometries and Energetics

The foundation of stereochemical prediction lies in the analysis of the transition state geometries and their relative energies. For N-enoyl derivatives of this compound, two key low-energy conformations of the N-acyl group relative to the sultam ring are considered: the anti-s-cis and syn-s-cis conformations. In these conformations, the double bond of the enoyl moiety is cis to the carbonyl group. The terms anti and syn refer to the dihedral angle between the sulfonyl (SO₂) group and the carbonyl (C=O) group. researchgate.net

In the absence of coordinating species, the anti-s-cis conformation is generally favored due to dipole-dipole repulsion between the lone pairs of the sulfonyl and carbonyl oxygen atoms. researchgate.net In this conformation, the Cα-Cβ bond of the enoyl group is oriented away from the sultam ring. The rigid bornane skeleton effectively shields one face of the dienophile or enophile. Specifically, the C(2) hydrogen and one of the sulfonyl oxygen atoms create a steric barrier that directs the incoming reagent to the less hindered re-face of the α-carbon. researchgate.net

In contrast, the presence of a chelating Lewis acid can favor the syn-s-cis conformation. uw.edu.pl The Lewis acid coordinates to both a sulfonyl oxygen and the carbonyl oxygen, locking the N-acyl group in a rigid conformation where the Cα-Cβ bond is positioned over the sultam ring. This chelation control model leads to a predictable attack on the exposed face of the prochiral center. uw.edu.pl The energy difference between the diastereomeric transition states arising from attack on the two faces is what determines the diastereomeric ratio of the products. core.ac.uk

Role of Electrostatic and Steric Interactions in Diastereofacial Differentiation

The high degree of diastereofacial differentiation exerted by the this compound auxiliary is a consequence of a delicate balance between electrostatic and steric interactions. The primary steric hindrance comes from the bulky camphor (B46023) framework, which effectively blocks one face of the reactive N-acyl moiety. uw.edu.pl

In the favored anti-s-cis conformation (non-chelated), the approach of a reagent from the si-face is sterically hindered by the camphor skeleton, particularly the C(2) proton and a sulfonyl oxygen atom. researchgate.net This directs the reagent to the more accessible re-face.

Electrostatic interactions also play a significant role. The dipole moment of the sulfonyl group and the carbonyl group are crucial in determining the preferred conformation of the N-acyl chain. researchgate.net In the absence of a Lewis acid, the repulsion between the partial negative charges on the oxygen atoms of these two groups leads to the predominance of the anti conformer. researchgate.net The pyramidalization of the sultam nitrogen atom, influenced by the electronic nature of the substituents on the acyl group, can also modify the puckering of the sultam ring and the orientation of the sterically directing groups. researchgate.net

Influence of Reaction Conditions (e.g., Lewis Acid Coordination, Solvent Effects, Temperature)

The stereochemical outcome of reactions involving this compound can be significantly influenced and, in some cases, even reversed by changes in the reaction conditions.

Lewis Acid Coordination: The choice of Lewis acid is a powerful tool for controlling diastereoselectivity. Non-chelating Lewis acids may simply enhance the electrophilicity of the carbonyl group without significantly altering the conformational preference. However, chelating Lewis acids, such as TiCl₄ or MgBr₂, can enforce a syn conformation by coordinating to both the carbonyl and a sulfonyl oxygen. uw.edu.plresearchgate.net This chelation rigidifies the transition state and can lead to very high levels of asymmetric induction. researchgate.net The stoichiometry of the Lewis acid can also be critical, with different ratios potentially leading to different coordinating species and, consequently, different stereochemical outcomes. uw.edu.pl For instance, in some Diels-Alder reactions, the use of TiCl₄ leads to a reversal of the diastereoselectivity compared to the uncatalyzed reaction. researchgate.net

Solvent Effects: The polarity of the solvent can influence the diastereoselectivity of reactions. researchgate.net Polar solvents can stabilize the more polar transition state, which may be the one leading to the minor diastereomer in some cases. researchgate.net For instance, in certain 1,3-dipolar cycloadditions, increasing solvent polarity has been observed to have a negative influence on the diastereomeric excess. researchgate.net A correlation between solvent polarity and the diastereomer ratio has been established in some [4+2] cycloadditions. researchgate.net

Temperature: As with most stereoselective reactions, temperature plays a crucial role. Lowering the reaction temperature generally increases the energy difference between the diastereomeric transition states, leading to higher diastereoselectivity. core.ac.uk This is because the formation of the major diastereomer proceeds through the lower energy transition state, and at lower temperatures, there is less thermal energy available to overcome the activation barrier for the formation of the minor diastereomer. core.ac.uk

| Reaction Condition | General Effect on Diastereoselectivity | Reference |

| **Chelating Lewis Acid (e.g., TiCl₄, MgBr₂) ** | Often increases diastereoselectivity by locking the conformation. Can reverse selectivity compared to uncatalyzed reactions. | uw.edu.plresearchgate.netresearchgate.net |

| Non-chelating Lewis Acid (e.g., Eu(fod)₃) | Can enhance reactivity and may influence selectivity through polarization of the dienophile. | researchgate.net |

| Solvent Polarity | Can influence the diastereomer ratio; more polar solvents may stabilize more polar transition states, sometimes decreasing selectivity. | researchgate.netresearchgate.net |

| Temperature | Lower temperatures generally lead to higher diastereoselectivity. | core.ac.uk |

Computational Chemistry Studies on Reaction Pathways and Selectivity

Computational chemistry has emerged as a powerful tool for gaining deeper insights into the mechanisms of asymmetric induction by this compound. These studies allow for the detailed examination of transition state structures, reaction pathways, and the subtle energetic differences that govern stereoselectivity.

Density Functional Theory (DFT) Calculations for Conformation and Reactivity

Density Functional Theory (DFT) calculations have been extensively used to model the conformational preferences of N-acyl-(2R)-bornane-10,2-sultam derivatives and to investigate the transition states of their reactions. These calculations can accurately predict the relative stabilities of the syn and anti conformers and provide a quantitative measure of the energy barriers for different reaction pathways. researchgate.net

DFT studies have confirmed that the anti-s-cis conformer is typically the ground state in the absence of a chelating agent. researchgate.net The calculated energy difference between the syn and anti conformers can be correlated with the observed diastereoselectivities. researchgate.net Furthermore, DFT calculations have been employed to model the transition states of Diels-Alder and ene reactions, providing detailed geometric information and confirming that the steric bulk of the sultam auxiliary is the primary factor directing the approach of the reacting partner. researchgate.net The calculated activation energies for the formation of the major and minor diastereomers are often in good agreement with the experimentally observed product ratios.

Investigations into Biradical and Other Intermediates

While many reactions involving this compound, such as the Diels-Alder reaction, are generally considered to be concerted processes, computational studies have also explored the possibility of stepwise mechanisms involving intermediates like biradicals, particularly in cycloaddition reactions. researchgate.netnih.gov

For certain [2+2] cycloadditions, computational studies have investigated stepwise pathways involving the formation of biradical or zwitterionic intermediates. nih.govmdpi.com The stability and subsequent cyclization of these intermediates can influence the stereochemical outcome of the reaction. While direct experimental evidence for such intermediates in reactions with bornane-10,2-sultam derivatives is often challenging to obtain, computational models provide a valuable framework for understanding these alternative reaction pathways and their potential impact on stereoselectivity. nih.gov These theoretical investigations help to refine our understanding of the reaction mechanisms and can explain cases where a purely concerted model is insufficient. mdpi.com

Prediction of Stereochemical Outcomes

The stereochemical outcome of reactions employing N-acyl derivatives of this compound can often be predicted by considering the steric and electronic properties of the system. The sultam auxiliary effectively shields one face of the enolate or dienophile, directing the approach of the electrophile or diene to the less hindered face.

A key factor in predicting the stereochemistry is the preferred conformation of the N-acylsultam. X-ray crystallographic studies and computational models have shown that the N-acyl derivatives typically adopt a syn-s-cis or anti-s-trans conformation. researchgate.net In many cases, chelation between a Lewis acid, the carbonyl oxygen, and the sulfonyl oxygen locks the molecule into a rigid conformation, enhancing the facial bias. uw.edu.plresearchgate.net

For instance, in Diels-Alder reactions involving N-acryloyl-(2R)-bornane-10,2-sultam, the dienophile is believed to exist predominantly in a conformation where the vinyl group is oriented away from the bulky camphor skeleton. This directs the incoming diene to the Cα-Re face of the double bond. researchgate.netuni-regensburg.de Similarly, in conjugate additions to N-enoyl sultams, the nucleophile preferentially attacks the enoate from the less sterically encumbered face. core.ac.uk

The predictability of the stereochemical outcome can be influenced by several factors, including the specific substrate, the nature of the Lewis acid catalyst, and the reaction solvent. For example, in some cycloaddition reactions, a reversal of diastereoselectivity is observed in apolar solvents or in the presence of certain Lewis acids like TiCl4, which is attributed to a competitive reaction pathway involving the anti-s-trans conformer. researchgate.net

Table 1: Diastereoselectivity in Asymmetric Reactions using this compound

| Reaction Type | Substrate | Reagent/Catalyst | Major Diastereomer | Diastereomeric Excess (d.e.) |

| Diels-Alder | N,N′-fumaroyldi[this compound] | Cyclopentadiene (B3395910), TiCl4 | endo-(2R,3R) | 87% |

| Grignard Addition | N-Glyoxyloyl-(2R)-bornane-10,2-sultam | Methylmagnesium bromide | (14S) | Predominant |

| Ene Reaction | N-glyoxyloyl-(2R)-bornane-10,2-sultam | 1-Pentene (B89616), Lewis Acid | (S) | Predominant |

| 1,3-Dipolar Cycloaddition | N-acryloyl-(2R)-bornane-10,2-sultam | p-NO2-phenyl nitrile oxide | - | 60% |

This table presents a selection of reported diastereoselectivities and may not be exhaustive. The d.e. can vary with reaction conditions.

Mechanistic Investigations of Specific Asymmetric Transformations

Kinetic Isotope Effect (KIE) studies have provided valuable insights into the mechanisms of reactions mediated by this compound. By comparing the rates of reactions with isotopically labeled and unlabeled substrates, researchers can probe the nature of the transition state and identify the rate-determining step.

For example, intramolecular and intermolecular KIEs have been used to investigate the nitrosoarene ene reaction. researchgate.net These studies, along with stereochemical and stereoisotopic analyses, have been instrumental in challenging proposed mechanisms involving biradical intermediates and supporting stepwise mechanisms with the formation of intermediates like perepoxides or diaziridinium imides. iucr.org The magnitude of the observed isotope effects can indicate whether C-H bond breaking is involved in the rate-determining step, providing crucial information about the reaction pathway. nih.gov

The high levels of diastereoselectivity achieved with this compound are a direct consequence of the energy difference between the diastereomeric transition states leading to the different stereoisomeric products. core.ac.uk Asymmetric synthesis is a kinetic phenomenon, and the major product is formed via the lower energy transition state pathway. core.ac.ukmsu.edu

Computational studies, often employing ab initio and density functional theory (DFT) methods, have been used to model the transition states of various reactions. These calculations help to rationalize the observed stereoselectivities by quantifying the energetic differences between competing pathways. acs.org For example, in the context of aldol (B89426) reactions, the chair-like Zimmerman-Traxler transition state model is often invoked to explain the observed syn or anti selectivity. harvard.edu The chiral auxiliary enforces a specific facial bias, leading to a significant energy difference between the two possible diastereomeric transition states. harvard.edu

Factors that influence the relative energies of the transition states include:

Steric Hindrance: The bulky camphor skeleton of the sultam creates a highly asymmetric steric environment, penalizing the approach of a reactant from one face. iucr.org

Chelation: The formation of a rigid chelate involving a Lewis acid, the carbonyl oxygen, and the sulfonyl oxygen can significantly lower the energy of one transition state relative to others. uw.edu.plresearchgate.net

Dipolar Interactions: Electrostatic interactions between the sultam auxiliary and the reacting substrate can influence the conformational preferences and, consequently, the transition state energies. acs.org In some cases, solvent polarity can play a crucial role by stabilizing more polar transition states. researchgate.net

By understanding and controlling these factors, chemists can effectively manipulate the energy landscape of the reaction to favor the formation of a single desired stereoisomer.

Synthesis of Complex Molecules and Natural Products Utilizing 2r Bornane 10,2 Sultam

Total Synthesis of Natural Products

The efficacy of (2R)-bornane-10,2-sultam as a chiral auxiliary is prominently demonstrated in its successful application in the total synthesis of several natural products. researchgate.net The predictable stereochemical outcomes it imparts are crucial for establishing multiple stereocenters in complex targets.

One notable example is the total synthesis of (+)-Bakuchiol. nih.govmdpi.com In this synthesis, a chiral-auxiliary-mediated Claisen rearrangement was employed. The key step involved the rearrangement of an N-acylsultam derivative, (2R)-N-{(E)-3-[((2Z)-3,7-dimethylocta-2,6-dien-1-yl)oxy]acryloyl}bornane-10,2-sultam, to generate (2R)-N-[(2R,3S)-2-formyl-3,7-dimethyl-3-vinyloct-6-enoyl]bornane-10,2-sultam with good yield and diastereoselectivity. mdpi.com

The sultam has also been instrumental in synthesizing the core structures of annonaceous acetogenins, a class of natural products with significant biological activity. thieme-connect.com For instance, in the synthesis of cis-solamin, the permanganate-mediated oxidative cyclization of a diene derivatized with (2S)-10,2-camphorsultam (the enantiomer of the title compound) proceeded with a 10:1 diastereomeric ratio. thieme-connect.com Similarly, derivatization of ethyl (E,E)-farnesoate with this compound led to a tetrahydrofuran-lactone as a single diastereomer in 58% yield, showcasing the high stereocontrol exerted by the auxiliary in complex transformations. thieme-connect.com

Other applications include its use as a proton source in the synthesis of chiral α,γ-substituted γ-butyrolactones and in the asymmetric synthesis of (S)- and (R)-N-Fmoc-S-trityl-α-methylcysteine, a key component for peptide synthesis. lookchem.com

Synthesis of Chiral Building Blocks and Intermediates

Beyond total synthesis, this compound is extensively used to prepare versatile chiral intermediates that serve as foundational components for more complex molecules.

The synthesis of enantiomerically pure α-hydroxy and α-amino acids is a significant area where Oppolzer's sultam has been applied with great success. A highly stereoselective α-hydroxylation of amides using the sultam auxiliary has been developed, affording the desired products in good yields and with excellent diastereoselectivity (>20:1). lookchem.comlookchem.com

An indium-mediated allylation of N-glyoxyloyl-(2R)-bornane-10,2-sultam provides an effective route to α-hydroxy and α-amino acid precursors. researchgate.net The reaction of the hemiacetals of the N-glyoxyloyl sultam and their corresponding imines with allyl iodide in the presence of indium resulted in the respective α-hydroxy and α-amino camphor (B46023) sultam derivatives with high diastereoselectivities. researchgate.net

| Reactant | Reagent | Product Type | Diastereomeric Excess (de) | Reference |

| N-glyoxyloyl-(2R)-bornane-10,2-sultam hemiacetal | Allyl iodide, Indium | α-Hydroxy sultam derivative | 86–90% | researchgate.net |

| N-glyoxyloyl-(2R)-bornane-10,2-sultam imine | Allyl iodide, Indium | α-Amino sultam derivative | 86–90% | researchgate.net |

| N-Acyl-(2R)-bornane-10,2-sultam | OsO₄/NMO | α-Hydroxy amide | >95% (de >20:1) | lookchem.comresearchgate.net |

This compound derivatives are effective dienophiles in asymmetric hetero-Diels-Alder reactions, which serve as a key step in the synthesis of naturally occurring δ-lactones. researchgate.net The cycloaddition between N-glyoxyloyl-(2R)-bornane-10,2-sultam and dienes like 1-methoxybuta-1,3-diene yields 6-substituted 5,6-dihydro-2H-pyrans, which are precursors to δ-lactones. researchgate.netresearchgate.net

A practical application is found in the synthesis of a C5-epimer of a natural sex pheromone of the wasp Macrocentrus grandii, which is a substituted δ-lactone. doi.org A crucial step in this synthesis is the diastereoselective alkylation of N-propionyl-(2R)-bornane-10,2-sultam, demonstrating the auxiliary's utility in constructing complex acyclic stereocenters that are later cyclized to form the lactone ring. doi.org

The synthesis of α-methylene-β-amino acids, which are of biological and pharmaceutical interest, can be achieved using Oppolzer's sultam. iucr.org The key strategy involves a stereoselective ene reaction. Tigloyl amides bearing the (1S,2R)-antipode of bornane-10,2-sultam react with reagents like N-methyltriazolinedione (MeTAD) with high chemical yields and excellent diastereoselectivity. iucr.org The resulting ene adducts can be subsequently transformed into the desired α-methylene-β-amino acids after the removal of the chiral auxiliary. iucr.org

Substituted succinic acids are valuable intermediates in organic synthesis, serving as building blocks for compounds like β-substituted γ-amino acids. core.ac.uk A highly effective method for their enantioselective synthesis involves the diastereoselective conjugate addition of Grignard reagents to N,N′-fumaroylbis[this compound]. core.ac.uklookchem.com The addition of various alkyl and aromatic Grignard reagents proceeds with moderate to high diastereoselectivity, selectively attacking the re face of the fumaroyl system. core.ac.uklookchem.com Subsequent hydrolysis of the resulting succinamides yields the corresponding (R)-substituted succinic acids with high enantiomeric excesses. lookchem.com

| Grignard Reagent (R-MgX) | Product ((R)-R-succinic acid) | Enantiomeric Excess (ee) | Reference |

| Benzylmagnesium chloride | (2R)-Benzylsuccinic acid | 92% | core.ac.uk |

| Butylmagnesium bromide | (2R)-Butylsuccinic acid | up to 92% | lookchem.com |

This compound is also employed in the synthesis of chiral cyclopentane (B165970) derivatives through diastereoselective Diels-Alder reactions. researchgate.net The N′-tosylimine of N-glyoxyloyl-(2R)-bornane-10,2-sultam can act as a dienophile in an imino-Diels-Alder reaction with cyclopentadiene (B3395910). researchgate.net This reaction, when catalyzed by a Lewis acid, produces chiral cycloadducts. Interestingly, the stereochemical outcome of the cycloaddition can be controlled by the choice of the Lewis acid catalyst, allowing for selective access to different diastereomers of the cyclopentane-fused product. researchgate.net

Synthesis of Nitrogen-Containing Heterocycles

The construction of nitrogen-containing heterocyclic rings is a cornerstone of medicinal and synthetic chemistry. This compound has been instrumental in developing asymmetric methodologies for the synthesis of several important classes of these compounds.

Synthesis of Bridged and Fused Isoxazolidines and their Derivatives

The intramolecular 1,3-dipolar cycloaddition of nitrones derived from this compound offers a powerful strategy for the synthesis of isoxazolidines with a high degree of stereocontrol. chemicalbook.comresearchgate.net This chiral auxiliary directs the cycloaddition to proceed with complete diastereocontrol, leading to the formation of both bridged and fused isoxazolidine (B1194047) structures. chemicalbook.comresearchgate.net The stereochemical outcome is dictated by the rigid conformation of the bornane-10,2-sultam moiety, which effectively shields one face of the nitrone, forcing the incoming dipolarophile to approach from the less hindered side. These resulting isoxazolidine derivatives are valuable synthetic intermediates that can be further elaborated into more complex nitrogen-containing molecules.

Applications in the Synthesis of 1-Azaspiro[4.5]decanes

Fused isoxazolidines, synthesized with the aid of this compound, serve as key precursors for the asymmetric synthesis of 1-azaspiro[4.5]decanes. chemicalbook.com The reduction of these fused isoxazolidines can lead to the formation of the 1-azaspiro[4.5]decane ring system. chemicalbook.com This spirocyclic framework is a core structural motif found in a number of biologically active alkaloids, including the cylindricine family of marine alkaloids. chemicalbook.comresearchgate.net The use of this compound provides an effective route to enantiomerically enriched 1-azaspiro[4.5]decane intermediates, which are crucial for the total synthesis of these natural products. chemicalbook.com

Synthesis of Pyrrolidines and Piperidines via Radical Cyclizations

This compound has been employed in the synthesis of substituted pyrrolidines and piperidines through radical cyclization reactions. Although direct involvement of the sultam in inducing asymmetry during the radical cyclization itself is not the primary strategy, it is used to establish key stereocenters in the acyclic precursors. For instance, N-enoyl derivatives of this compound can undergo various asymmetric transformations to introduce chirality, which is then carried through to the radical cyclization step. researchgate.net

A notable approach to 2,4-disubstituted piperidines involves the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates. nih.govorganic-chemistry.org The diastereoselectivity of this cyclization can be significantly influenced by the choice of the radical initiator and mediator. For example, using tributyltin hydride typically results in modest diastereomeric ratios, whereas employing tris(trimethylsilyl)silane (B43935) can lead to a dramatic enhancement in diastereoselectivity. nih.govorganic-chemistry.org This improvement is attributed to a selective rearrangement of the minor stereoisomer through a cascade process. nih.govorganic-chemistry.org

| Radical Mediator | Typical trans:cis Diastereomeric Ratio |

| Tributyltin Hydride | 3:1 to 6:1 nih.govorganic-chemistry.org |

| Tris(trimethylsilyl)silane | Up to 99:1 nih.govorganic-chemistry.org |

Formation of Pyrrolidine (B122466) Acid Analogs